molecular formula C30H54O26 B12070690 1,4-b-D-Cellopentaitol

1,4-b-D-Cellopentaitol

Cat. No.: B12070690
M. Wt: 830.7 g/mol
InChI Key: MEHNNNGMBRWNEY-UHFFFAOYSA-N
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Description

1,4-β-D-Cellopentaitol (CAS: 61473-65-2) is a cellulose-derived oligosaccharide composed of five β-1,4-linked D-glucose units. Its molecular formula is C₃₀H₅₄O₂₆, with a molecular weight of 830.73 g/mol . Synthesized via reactions of cellulose with sodium hydroxide borate, it forms a white crystalline powder with a melting point of 106–109°C, high water solubility, and mild sweetness .

This compound is non-toxic and metabolizes into sorbitol, making it beneficial for intestinal health and suitable for cell culture and fermentation studies . However, its high production cost limits industrial scalability .

Properties

IUPAC Name

4-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHNNNGMBRWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O26
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,4-b-D-Cellopentaitol is prepared through the controlled hydrolysis of cellulose followed by borohydride reduction and purification . The hydrolysis process breaks down the cellulose into smaller oligosaccharides, which are then reduced using borohydride to form 1,4-b-D-Cellopentaitol. This method ensures a high purity of over 90% .

Chemical Reactions Analysis

1,4-b-D-Cellopentaitol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Specific conditions and reagents depend on the desired substitution.

The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

1,4-b-D-Cellopentaitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-b-D-Cellopentaitol involves its interaction with specific enzymes, such as cellulases. These enzymes hydrolyze the β-D-glucosidic linkages in the compound, releasing smaller sugar units like cellobiose . This process is crucial for the degradation of cellulose and the production of fermentable sugars.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Hydrolysis Rate (%) Key Applications
1,4-β-D-Cellotriitol C₁₈H₃₄O₁₆ 554.45 < 0.0001 Limited; research tools
1,4-β-D-Cellotetraitol C₂₄H₄₄O₂₁ 644.60 ~1.2 Substrate specificity studies
1,4-β-D-Cellopentaitol C₃₀H₅₄O₂₆ 830.73 100 Analytical standard, fermentation, biomaterials
1,4-β-D-Cellohexaitol C₃₆H₆₄O₃₁ 992.88 ~102 Enzyme activity assays, industrial R&D

Key Observations :

  • Hydrolysis Efficiency : CELLOBIOHYDROLASE II exhibits peak activity for cellopentaitol (100%) and cellohexaitol (~102%), but activity drops sharply for shorter chains (e.g., cellotetraitol: ~1.2%, cellotriitol: negligible) . This suggests enzyme specificity for longer oligomers.
  • Molecular Weight Impact : Longer chains (e.g., cellohexaitol) have higher molecular weights but comparable solubility to cellopentaitol, making them suitable for industrial processes requiring stable substrates .
  • Cost and Availability : Cellopentaitol is commercially available (5 mg for ~$452) but costly due to synthesis complexity . Shorter analogs (e.g., cellotetraitol) may be cheaper but lack functional versatility .

Research Findings

  • Enzyme Substrate Specificity : The hydrolysis data underscores that cellulases like CELLOBIOHYDROLASE II preferentially cleave longer oligomers, highlighting their role in biomass degradation and biofuel production .
  • Industrial Relevance : Cellopentaitol’s use as an analytical standard and in biomaterials contrasts with cellohexaitol’s utility in high-throughput enzyme assays .

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